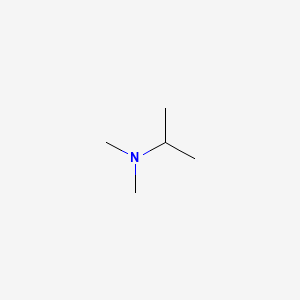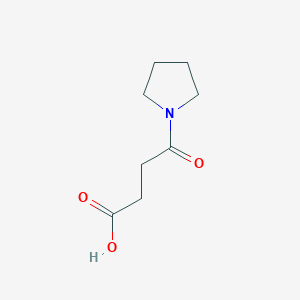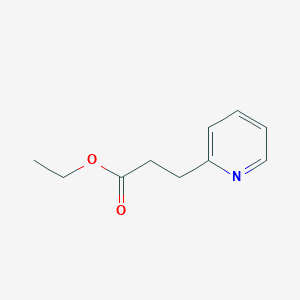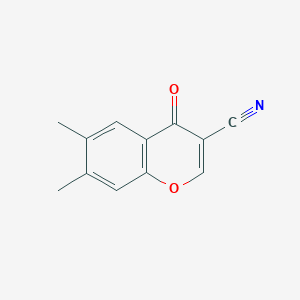
N,N-二甲基异丙胺
描述
N,N-Dimethylisopropylamine is an acyclic tertiary amine with the molecular formula C5H13N. It is a colorless liquid that is miscible with water and has a strong, fishy odor. This compound is commonly used as a catalyst in various industrial processes, particularly in the production of polyurethane foams .
科学研究应用
N,N-Dimethylisopropylamine has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of polyurethane foams.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and sealants.
作用机制
Target of Action
N,N-Dimethylisopropylamine is an acyclic tertiary amine . The primary targets of N,N-Dimethylisopropylamine are nitrogen-containing compounds . The compound interacts with these targets primarily through protonation .
Mode of Action
The mode of action of N,N-Dimethylisopropylamine involves the protonation of the compound, which leads to the efficient migration of its methyl group to other nitrogen-containing compounds in the gas phase . This interaction with its targets results in changes at the molecular level, affecting the structure and function of the nitrogen-containing compounds .
Biochemical Pathways
The biochemical pathways affected by N,N-Dimethylisopropylamine are primarily those involving nitrogen-containing compounds . The protonation and subsequent migration of the methyl group can alter these pathways, leading to downstream effects that can influence various biological processes .
Pharmacokinetics
Its small size and lipophilic nature (LogP: 0.95640 ) suggest that it could be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of N,N-Dimethylisopropylamine’s action are largely dependent on the specific nitrogen-containing compounds it interacts with . By altering the structure and function of these compounds, N,N-Dimethylisopropylamine can influence a variety of biological processes .
Action Environment
The action, efficacy, and stability of N,N-Dimethylisopropylamine can be influenced by various environmental factors. For instance, the compound is highly flammable and incompatible with strong oxidizing agents . Therefore, its action can be affected by the presence of heat, sparks, or oxidizing agents in the environment .
准备方法
Synthetic Routes and Reaction Conditions: N,N-Dimethylisopropylamine can be synthesized through the alkylation of isopropylamine with formaldehyde and formic acid. The reaction typically involves the following steps:
Alkylation: Isopropylamine reacts with formaldehyde and formic acid to form N,N-dimethylisopropylamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol.
Industrial Production Methods: In industrial settings, N,N-Dimethylisopropylamine is produced using continuous flow reactors to ensure high yield and purity. The process involves the same alkylation reaction but is optimized for large-scale production .
化学反应分析
Types of Reactions: N,N-Dimethylisopropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylisopropylamine oxide.
Reduction: It can be reduced to form isopropylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: N,N-Dimethylisopropylamine oxide.
Reduction: Isopropylamine.
Substitution: Various N-substituted derivatives.
相似化合物的比较
- N,N-Dimethylethylamine
- N,N-Diisopropylmethylamine
- N,N-Dimethylhexylamine
- N,N-Diisopropylethylamine
Comparison: N,N-Dimethylisopropylamine is unique due to its specific structure, which provides it with distinct reactivity and physical properties. For example, compared to N,N-Dimethylethylamine, N,N-Dimethylisopropylamine has a higher boiling point and different solubility characteristics .
属性
IUPAC Name |
N,N-dimethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-5(2)6(3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOWKUTXPNPTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033447 | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
996-35-0 | |
| Record name | Dimethylisopropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=996-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylisopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA4TE070J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and formula of N,N-Dimethylisopropylamine?
A1: N,N-Dimethylisopropylamine has the molecular formula C5H13N. Its structure consists of an isopropyl group attached to a nitrogen atom, which is further bonded to two methyl groups.
Q2: What are the main fragmentation pathways of N,N-Dimethylisopropylamine upon excitation to its Rydberg states?
A2: Time-resolved studies have shown that excitation of N,N-Dimethylisopropylamine to its 3p Rydberg state results in a rapid internal conversion to the 3s level. Subsequently, the molecule undergoes fragmentation, primarily through cleavage at the alpha C-C bond. This suggests that the internal conversion process channels sufficient energy into vibrations, exceeding the bond energy of the alpha C-C bond.
Q3: How does protonation affect the methyl transfer behavior of N,N-Dimethylisopropylamine?
A3: Research indicates that protonation significantly enhances the ability of N,N-Dimethylisopropylamine to donate methyl groups. Density functional theory (DFT) calculations confirm that the protonated form of the molecule is a more effective methyl donor compared to its neutral counterpart. This behavior has been observed in both gas phase and aqueous solutions.
Q4: How does cluster formation affect the Rydberg electron binding energy in N,N-Dimethylisopropylamine?
A4: Studies have revealed that the Rydberg electron binding energy in N,N-Dimethylisopropylamine decreases with increasing cluster size. This phenomenon is attributed to two main factors:
Q5: How does N,N-Dimethylisopropylamine participate in the structure elucidation of Nereistoxin?
A5: N,N-Dimethylisopropylamine played a crucial role in determining the structure of Nereistoxin . Treatment of a Nereistoxin derivative with Raney nickel yielded N,N-Dimethylisopropylamine, alongside dimethylamine. This finding, combined with other evidence, led to the conclusion that Nereistoxin contains a 4-N,N-dimethylamino-1,2-dithiolane structure.
Q6: What is the reactivity of N,N-Dimethylisopropylamine with OH radicals?
A6: The rate coefficient for the reaction of N,N-Dimethylisopropylamine with OH radicals has been determined to be (9.79 ± 1.75) × 10-11 cm3 molecule-1 s-1 at 298 K . This value is in good agreement with predictions made using structure-activity relationships (SAR).
Q7: How can N,N-Dimethylisopropylamine be used in standoff trace chemical sensing?
A7: The lifetime of the S1 excited state in N,N-Dimethylisopropylamine is sensitive to the amount of vibrational energy . This property can be exploited for standoff sensing. By using a laser pulse to vibrationally excite the molecule and another to ionize it through the S1 state, the ionization efficiency can be modulated based on the S1 lifetime, allowing for the detection and identification of the molecule.
Q8: How is N,N-Dimethylisopropylamine used in descaling hypersaline brines?
A8: N,N-Dimethylisopropylamine can be utilized in the thermomorphic hydrophilicity base-induced precipitation (THBIP) process for descaling hypersaline brines . As a thermomorphic amine base, it increases solution pH, inducing precipitation of hardness ions like Mg2+ and Ca2+ as hydroxide minerals. The temperature-dependent solubility of N,N-Dimethylisopropylamine allows for its separation and reuse after the precipitation process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)


